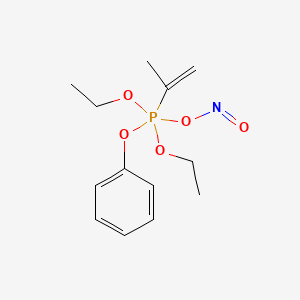
Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phenoxy group, a nitrosooxy group, and a prop-1-en-2-yl group attached to a lambda5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane typically involves the reaction of phenol derivatives with phosphorus-containing reagents under controlled conditions. One common method includes the reaction of phenol with diethyl phosphite in the presence of a nitrosating agent to introduce the nitrosooxy group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrosooxy group to an amino group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include phosphine oxides, amino derivatives, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of diethoxy(nitrosooxy)phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The nitrosooxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethoxyphenoxy(prop-1-en-2-yl)-lambda~5~-phosphane: Lacks the nitrosooxy group, resulting in different reactivity and applications.
Nitrosooxyphenoxy(prop-1-en-2-yl)-lambda~5~-phosphane: Lacks the diethoxy group, affecting its solubility and chemical behavior.
Phenoxy(prop-1-en-2-yl)-lambda~5~-phosphane: A simpler structure with fewer functional groups, leading to limited applications compared to diethoxy(nitrosooxy)phenoxy(prop-1-en-
Eigenschaften
CAS-Nummer |
61631-23-0 |
|---|---|
Molekularformel |
C13H20NO5P |
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
(diethoxy-phenoxy-prop-1-en-2-yl-λ5-phosphanyl) nitrite |
InChI |
InChI=1S/C13H20NO5P/c1-5-16-20(12(3)4,17-6-2,19-14-15)18-13-10-8-7-9-11-13/h7-11H,3,5-6H2,1-2,4H3 |
InChI-Schlüssel |
QXOGPGFIVUSYAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(C(=C)C)(OCC)(OC1=CC=CC=C1)ON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


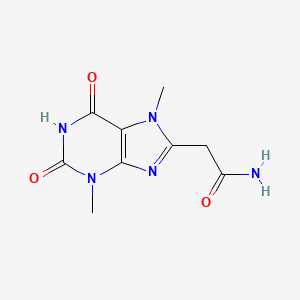
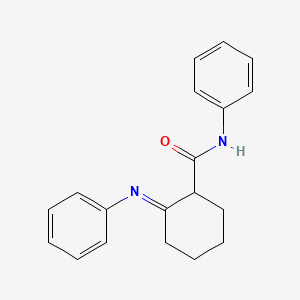
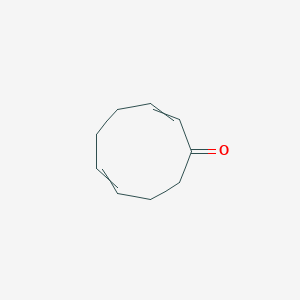
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
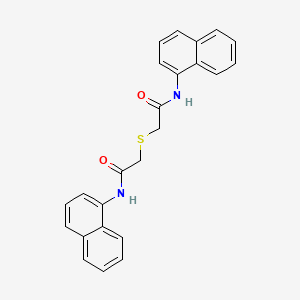
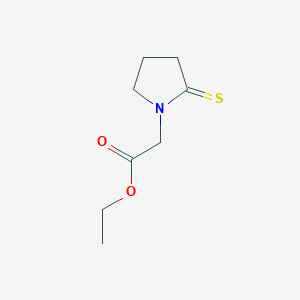
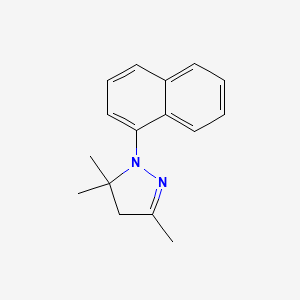
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
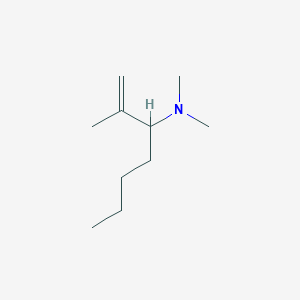
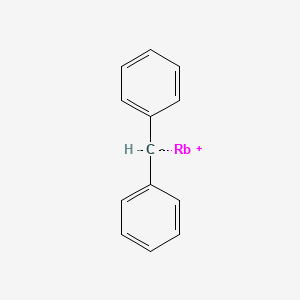
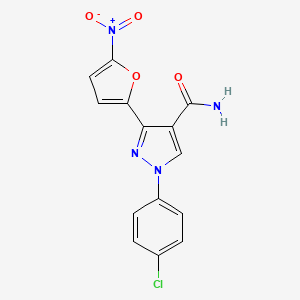
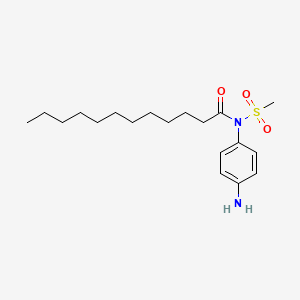

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
